4-Desmethoxy Omeprazole-d3 Sulfide
Overview
Description
It is a derivative of Omeprazole, a well-known proton pump inhibitor used in the treatment of dyspepsia and other gastric acid-related disorders . The compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves the incorporation of deuterium atoms into the Omeprazole molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxy Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trideuteriomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Desmethoxy Omeprazole-d3 Sulfide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Desmethoxy Omeprazole-d3 Sulfide is similar to that of Omeprazole. It acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in the gastric parietal cells. This binding inhibits the final step of gastric acid production, thereby reducing acid secretion. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions within the body.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
4-Desmethoxy Omeprazole-d3 Sulfide is unique due to its stable isotope labeling, which allows for precise analytical studies and tracing of metabolic pathways. This makes it particularly valuable in research and quality control applications.
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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